Product packaging for LB30870(Cat. No.:CAS No. 1583240-63-4)

LB30870

Cat. No.: B608491
CAS No.: 1583240-63-4
M. Wt: 533.64
InChI Key: BIHPYGVYKSQDLA-OFVILXPXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Direct Thrombin Inhibitor Research

Thrombin, a key serine protease in the coagulation cascade, plays a critical role in converting fibrinogen to fibrin, activating platelets, and amplifying coagulation drugbank.com. Inhibiting thrombin is a well-established strategy for preventing and treating thrombotic diseases. Direct thrombin inhibitors (DTIs) are a class of anticoagulant drugs that bind directly to the active site of thrombin, thereby inhibiting its enzymatic activity without requiring the cofactor antithrombin III, unlike indirect inhibitors like heparin probes-drugs.orgnih.gov. This direct interaction offers potential advantages, including a more predictable anticoagulant response nih.gov.

LB30870 is characterized as an orally active, selective, and direct thrombin inhibitor medkoo.com. Its mechanism involves rapid association and slow dissociation from thrombin, highlighting its potential as an anticoagulant researchgate.net. Research into this compound fits within the ongoing efforts to discover and develop novel DTIs with improved pharmacological properties, such as enhanced potency, selectivity, and oral bioavailability researchgate.netecrjournal.com.

Historical Trajectory of Research on this compound and Analogues

The development of direct thrombin inhibitors has evolved over time, with early compounds like hirudin and bivalirudin (B194457) demonstrating the efficacy of this approach nih.gov. The quest for orally bioavailable DTIs led to the investigation of various chemical structures. This compound emerged as a new direct thrombin inhibitor with a specific chemical structure: 2-{[(1R)-2-((2S)-2{[({5-[amino(imino)methyl]-2-thienyl}methyl)amino]carbonyl}-pyrrolidinyl)-1-benzhydryl-2-oxoethyl]amino}acetic acid researchgate.nettandfonline.comacs.org.

Early research on this compound focused on evaluating its potency and antithrombotic effects in preclinical models. Studies demonstrated that this compound was significantly more potent than earlier DTIs like melagatran (B23205) and argatroban (B194362), based on its thrombin inhibition constant (Ki) of 0.02 nM researchgate.netresearchgate.nettandfonline.com. It also showed greater potency in inhibiting plasma clot-bound thrombin researchgate.netresearchgate.nettandfonline.com. In vitro studies using plasma from various species, including human, monkey, rabbit, and rat, showed that this compound caused a concentration-dependent increase in clotting times, as measured by activated partial thromboplastin (B12709170) time (aPTT) and ecarin clotting time (ECT) researchgate.netresearchgate.nettandfonline.com.

The investigation into this compound also involved the study of its pharmacokinetics and the synthesis of analogues, such as prodrugs, to address challenges like oral bioavailability researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net. For instance, a double prodrug, LB30889, was synthesized with blocking groups on both the amidine and carboxyl moieties of this compound, aiming to improve oral absorption researchgate.netresearchgate.net.

Overview of Key Research Challenges and Opportunities for this compound

Research on this compound has identified several key challenges and opportunities. A significant challenge has been its oral bioavailability, which showed a substantial reduction in the fed state researchgate.netresearchgate.netacs.orgresearchgate.net. Studies in dogs indicated that protein or lipid meals appeared to affect the oral bioavailability of this compound more significantly than carbohydrate meals researchgate.netacs.orgresearchgate.net. Trypsin binding has been proposed as a mechanism for this negative food effect, and research has explored prodrug approaches to mitigate this issue researchgate.netresearchgate.netacs.orgresearchgate.net. While some prodrugs were synthesized and evaluated for their trypsin binding affinity and pharmacokinetic properties, improving oral bioavailability through this strategy has presented challenges, suggesting the need for further formulation research researchgate.netacs.orgresearchgate.net.

Another aspect of research has involved the solid-state properties of this compound. Three different hydrates of this compound have been identified, and their interconversion and stability have been investigated acs.orgresearchgate.net. Understanding these pseudopolymorphs and their behavior is crucial for pharmaceutical development, with one hydrate (B1144303) form (Form III) being suggested as the most suitable for further development based on its stable water content at typical relative humidity levels acs.orgresearchgate.net.

Despite these challenges, the high potency and selectivity of this compound as a direct thrombin inhibitor present opportunities for its potential use in the prevention and treatment of thromboembolic diseases researchgate.netresearchgate.net. Ongoing research in chemical biology continues to explore the molecular interactions of this compound and its analogues, aiming to optimize their properties and overcome existing limitations leibniz-fmp.degla.ac.ukembl.org. The study of compounds like this compound contributes valuable insights into the design and development of next-generation anticoagulants dntb.gov.ua.

Here is a table summarizing some key research findings for this compound:

Property / ComparisonThis compound FindingComparison to Melagatran / ArgatrobanSource(s)
Thrombin Inhibition (Ki)0.02 nMMore potent researchgate.netresearchgate.nettandfonline.comresearchgate.net
Plasma Clot-Bound ThrombinMore effective inhibitionMore potent researchgate.netresearchgate.nettandfonline.comresearchgate.net
In vitro Clotting Time (aPTT)Concentration-dependent increase in human, monkey, rabbit, and rat plasma- researchgate.netresearchgate.nettandfonline.comresearchgate.net
In vitro Clotting Time (ECT)Concentration-dependent increase in human and rabbit plasma- researchgate.netresearchgate.nettandfonline.comresearchgate.net
Oral Bioavailability (Dogs)40-42% (fasted), 80% reduction in fed stateImproved over parent molecules of ximelagatran (B1683401) or dabigatran (B194492) etexilate (5-13% in rats, 10-50% in dogs) researchgate.netresearchgate.nettandfonline.comacs.orgresearchgate.net
Trypsin BindingProposed mechanism for negative food effect- researchgate.netresearchgate.netacs.orgresearchgate.net
Hydrate FormsIdentified three different hydrates (Form I, II, III) with reversible interconversion- acs.orgresearchgate.net

Properties

CAS No.

1583240-63-4

Molecular Formula

C28H31N5O4S

Molecular Weight

533.64

IUPAC Name

((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine

InChI

InChI=1S/C28H31N5O4S/c29-26(30)22-14-13-20(38-22)16-32-27(36)21-12-7-15-33(21)28(37)25(31-17-23(34)35)24(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,21,24-25,31H,7,12,15-17H2,(H3,29,30)(H,32,36)(H,34,35)/t21-,25-/m0/s1

InChI Key

BIHPYGVYKSQDLA-OFVILXPXSA-N

SMILES

OC(CN[C@H](C(N1[C@H](C(NCC2=CC=C(C(N)=N)S2)=O)CCC1)=O)C(C3=CC=CC=C3)C4=CC=CC=C4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LB30870;  LB-30870;  LB 30870; 

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action

Serine Protease Interaction Profile Beyond Thrombin

Selectivity Ratio Analysis Against Other Serine Proteases

Analysis of the selectivity of LB30870 against a panel of other serine proteases has revealed a high degree of specificity for thrombin. This compound demonstrated selectivity ratios greater than 1000-fold against most other serine proteases tested. nih.govresearchgate.netidrblab.net An exception to this high selectivity was noted for trypsin. nih.govresearchgate.netidrblab.net The interaction with trypsin has been investigated, with a reported Ki of 0.3 nM.

Serine Protease Selectivity Ratio (vs. Thrombin) Ki (nM)
Thrombin 1 0.02 nih.govresearchgate.netidrblab.net
Other Serine Proteases (excluding Trypsin) >1000 nih.govresearchgate.netidrblab.net Data not specified (relative to Thrombin Ki)
Trypsin Data not specified (relative to Thrombin) 0.3

Influence on Coagulation Cascade Markers in Preclinical Models

Preclinical studies have evaluated the effects of this compound on various markers of the coagulation cascade, providing insights into its anticoagulant activity in biological systems.

Activated Partial Thromboplastin (B12709170) Time (aPTT) Modulation

This compound has been shown to induce a concentration-dependent increase in in vitro clotting time as measured by the activated partial thromboplastin time (aPTT) assay. nih.gov This effect was observed across plasma samples from multiple species, including human, monkey, rabbit, and rat. nih.gov In human plasma in vitro, a concentration of 123 ng/ml (equivalent to 0.23 µM) of this compound resulted in a 2-fold increase in aPTT. nih.gov

Plasma Species Effect on aPTT Concentration for 2-fold Increase (in vitro)
Human Concentration-dependent increase nih.gov 123 ng/ml (0.23 µM) nih.gov
Monkey Concentration-dependent increase nih.gov Data not specified
Rabbit Concentration-dependent increase nih.gov Data not specified
Rat Concentration-dependent increase nih.gov Data not specified

Ecarin Clotting Time (ECT) Analysis

The ecarin clotting time (ECT) assay, which specifically assesses the inhibition of prothrombin activation by ecarin, was also influenced by this compound. This compound caused a concentration-dependent increase in ECT in both human and rabbit plasma. nih.gov

Prothrombin Time (PT) and Thrombin Time (TT) Responses

The effects of this compound on prothrombin time (PT) and thrombin time (TT) have also been investigated. The responses observed for PT and TT were noted to differ among various direct thrombin inhibitors, including this compound. nih.gov Research suggests that dedicated calibrated assays, particularly those based on a diluted thrombin time, such as the Hemoclot and HemosIL assays, appear to be the most suitable methods for monitoring the effects of direct thrombin inhibitors on these parameters. nih.gov

Preclinical Pharmacological and Pharmacodynamic Investigations

In Vitro Pharmacological Characterization

In vitro studies were conducted to elucidate the fundamental pharmacological properties of LB30870, focusing on its inhibitory effects on key enzymes in the coagulation cascade and its impact on coagulation times in plasma from different species.

Enzymatic Inhibition Assays

Enzymatic inhibition assays revealed that this compound functions as a potent, selective, and direct inhibitor of thrombin. Its thrombin inhibition constant (Ki) was determined to be 0.02 nM, indicating a high affinity for the enzyme. This demonstrates significantly greater potency compared to other direct thrombin inhibitors such as melagatran (B23205) (Ki = 1.3 nM) and argatroban (B194362) (Ki = 4.5 nM). cdutcm.edu.cnnih.govnih.govuni.lu

Beyond its potent thrombin inhibition, this compound exhibited high selectivity against a range of other serine proteases. The selectivity ratio was reported to be greater than 1000 for most tested proteases, with the exception of trypsin. cdutcm.edu.cnnih.govnih.gov Furthermore, this compound proved more effective than melagatran or argatroban in inhibiting plasma clot-bound thrombin. cdutcm.edu.cnnih.govuni.lu

The following table summarizes the thrombin inhibition constants for this compound, melagatran, and argatroban:

CompoundThrombin Inhibition Constant (Ki)
This compound0.02 nM
Melagatran1.3 nM
Argatroban4.5 nM

Assays for Coagulation Time Prolongation in Animal Plasma (e.g., human, monkey, rabbit, rat)

The impact of this compound on coagulation times was assessed in plasma samples obtained from various animal species, including human, monkey, rabbit, and rat. These studies demonstrated that this compound caused a concentration-dependent increase in activated partial thromboplastin (B12709170) time (aPTT) across all tested species. cdutcm.edu.cnuni.lu In human plasma, a 2-fold increase in aPTT was observed at a concentration of 123 ng/ml (equivalent to 0.23 µM). cdutcm.edu.cnuni.lu Additionally, this compound led to a concentration-dependent increase in ecarin clotting time (ECT) in both human and rabbit plasma. cdutcm.edu.cnuni.lu

Evaluation of Anti-Inflammatory Effects at Cellular Levels

Information regarding the evaluation of this compound's anti-inflammatory effects at cellular levels was not found within the scope of the consulted sources.

In Vivo Efficacy Studies in Thrombotic Models

In vivo investigations were conducted using animal models to evaluate the antithrombotic efficacy of this compound.

Rat Venous Stasis Model for Antithrombotic Activity

The antithrombotic activity of this compound was assessed in a rat venous stasis model involving the caval vein. Intravenous administration of this compound as a bolus followed by infusion resulted in a dose-dependent reduction in wet clot weights. cdutcm.edu.cnnih.govnih.govnih.gov The efficacy of this compound was compared to that of melagatran and enoxaparin in this model. cdutcm.edu.cnnih.govnih.govnih.gov

The effective dose 50% (ED50) values for reducing wet clot weights in the rat venous stasis model were reported as follows:

CompoundED50 (µg/kg + µg/kg/min)
This compound50 + 2
Melagatran35 + 1.4
Enoxaparin200 + 8.3

Evaluation of Clot Weight Reduction in Animal Models

As demonstrated in the rat venous stasis model, this compound effectively reduced wet clot weights in a dose-dependent manner following intravenous administration. cdutcm.edu.cnnih.govnih.govnih.gov This reduction in clot weight serves as a key indicator of its antithrombotic efficacy in this in vivo model.

This compound is a potent, orally active, selective, and direct thrombin inhibitor that has been investigated for its potential as an anticoagulant for the prevention and treatment of thromboembolic diseases. Research into this compound has included extensive preclinical pharmacological and pharmacokinetic studies to evaluate its properties compared to existing anticoagulants and to understand its behavior in various animal species.

Comparative Antithrombotic Potency with Reference Anticoagulants (e.g., Melagatran, Argatroban, Enoxaparin)

This compound has demonstrated potent thrombin inhibition, exhibiting a significantly lower thrombin inhibition constant (Ki) compared to melagatran and argatroban. Studies have reported Ki values of 0.02 nM for this compound, 1.3 nM for melagatran, and 4.5 nM for argatroban, indicating that this compound is substantially more potent in inhibiting thrombin enzymatic activity researchgate.netresearchgate.net.

In addition to enzyme inhibition, this compound has shown greater effectiveness than melagatran or argatroban in inhibiting plasma clot-bound thrombin researchgate.netresearchgate.net. This is a crucial aspect for an anticoagulant, as clot-bound thrombin remains enzymatically active and contributes to clot propagation.

The antithrombotic effects of this compound have also been evaluated in in vivo models, such as the rat venous stasis model of the caval vein. In this model, this compound reduced wet clot weights in a dose-dependent manner after intravenous administration researchgate.netresearchgate.net. The ED50 values (the dose required to achieve 50% of the maximum possible effect) for this compound, melagatran, and enoxaparin in this model were reported as 50 µg/kg + 2 µg/kg/min, 35 µg/kg + 1.4 µg/kg/min, and 200 µg/kg + 8.3 µg/kg/min, respectively researchgate.netresearchgate.net. These findings suggest that this compound is more potent than enoxaparin in this specific thrombosis model researchgate.netacs.org.

All three direct thrombin inhibitors (this compound, melagatran, and argatroban) have demonstrated selectivity towards other serine proteases, with selectivity ratios generally greater than 1000, with the exception of trypsin researchgate.netresearchgate.net.

Thrombin binding kinetics studies for this compound have revealed rapid association and slow dissociation rate constants, which supports its potential as an anticoagulant researchgate.netresearchgate.net.

This compound also caused a concentration-dependent increase in in vitro clotting time, as measured by activated partial thromboplastin time (aPTT), in plasma from various species, including human, monkey, rabbit, and rat researchgate.net.

Table 1: Comparative Thrombin Inhibition Potency

CompoundThrombin Ki (nM)
This compound0.02
Melagatran1.3
Argatroban4.5

Data compiled from search results. researchgate.netresearchgate.net

Table 2: Comparative Antithrombotic Potency (Rat Venous Stasis Model)

CompoundED50 (µg/kg + µg/kg/min)
This compound50 + 2
Melagatran35 + 1.4
Enoxaparin200 + 8.3

Data compiled from search results. researchgate.netresearchgate.net

Pharmacokinetic Research in Preclinical Species

Pharmacokinetic studies of this compound have been conducted in various preclinical species, including rats, dogs, and monkeys probes-drugs.orgresearchgate.netorcid.org.

Pharmacokinetic Research in Preclinical Species

Linear and Non-linear Pharmacokinetic Behavior in Animals (e.g., rats, dogs, monkeys)

In both rats and dogs, this compound has shown linear pharmacokinetics following both intravenous (IV) and oral administration probes-drugs.orgresearchgate.net. However, non-linear oral pharmacokinetics have been noted as a potential drawback for this compound researchgate.net.

Investigation of Absorption and Systemic Exposure Characteristics

Studies have investigated the absorption and systemic exposure characteristics of this compound in preclinical species. After oral administration in rats, the oral bioavailability (BA) of this compound was approximately 30%, with considerable inter-subject variability observed in the time to reach peak plasma concentration (Tmax) probes-drugs.orgresearchgate.net.

In dogs, the oral absorption of this compound was tested using both solution and prototype tablet formulations. With a solution formulation, Tmax was around 30 minutes, and the BA values ranged from 40.8% to 43.1%. For the two tablet formulations tested at a dose of 100 mg/dog, the BA values were 27.0% and 30.8% probes-drugs.orgresearchgate.net.

The oral bioavailability in monkeys was reported to be 15% acs.orgnih.gov.

A significant factor affecting the oral bioavailability of this compound is the presence of food. This compound showed a substantial reduction (80%) in oral bioavailability in the fed state compared to the fasted state researchgate.netacs.org. Research suggests that the interaction between this compound and digestive enzymes, particularly trypsin, in the fed state may contribute to this reduction in absorption researchgate.netacs.org. This compound, being a serine protease inhibitor, can interact with trypsin with a Ki of 0.3 nM researchgate.netacs.org. In the fed state, increased trypsin secretion could lead to a large fraction of this compound interacting with trypsin, thereby reducing the amount available for absorption researchgate.netacs.org.

To potentially improve oral absorption, a double prodrug of this compound, known as LB30889, was investigated. However, its oral bioavailability in rats and dogs was not found to be better than that of this compound researchgate.netresearchgate.net.

Inter-species Pharmacokinetic Variability

Pharmacokinetic studies in rats, dogs, and monkeys have revealed inter-species variability in the behavior of this compound probes-drugs.orgresearchgate.netuni.luguidetopharmacology.org. The oral bioavailability varied among the species, with reported values of approximately 30% in rats, 40.8-43.1% (solution) or 27.0-30.8% (tablets) in dogs, and 15% in monkeys acs.orgprobes-drugs.orgresearchgate.netnih.gov. This highlights the differences in how each species absorbs and processes the compound. Species differences in pharmacokinetics have also been reported for other compounds, such as ximelagatran (B1683401), where rat data was considered more relevant to humans in one study researchgate.net.

Table 3: Oral Bioavailability of this compound in Preclinical Species

SpeciesOral Bioavailability (%)
Rats~30
Dogs27.0 - 43.1
Monkeys15

Data compiled from search results. acs.orgprobes-drugs.orgresearchgate.netnih.gov

Prodrug Design and Translational Research Strategies

Rational Design of Prodrugs for Modulated Biological Interactions

The rational design of LB30870 prodrugs centered on chemically modifying the parent compound to reduce its interaction with trypsin and enhance oral bioavailability. This involved targeted modifications of key functional groups.

Chemical Modification Strategies on Amidine and Carboxyl Moieties

Prodrugs of this compound were synthesized with various blocking moieties, specifically targeting the amidine and carboxyl groups of the molecule. The rationale behind blocking the amidine group was to mitigate the interaction between the benzamidine (B55565) moiety of this compound and the aspartic acid residue in the active site of trypsin-like serine proteases, such as trypsin and thrombin. probes-drugs.org Double prodrugs, where both the carboxyl and amidine groups of this compound were blocked, were synthesized with the aim of minimizing trypsin binding and enhancing oral bioavailability. probes-drugs.org

Structure-Activity Relationship (SAR) Studies for Prodrug Efficacy and Selectivity

Structure-Activity Relationship (SAR) studies were conducted to evaluate the efficacy and selectivity of the synthesized prodrugs. These studies measured properties such as solubility, permeability (using Caco-2 cells), and trypsin binding affinity (Ki values). probes-drugs.org The goal was to identify prodrugs that exhibited significantly higher trypsin Ki values compared to this compound, indicating reduced binding to trypsin. probes-drugs.org The variation in trypsin Ki values among different double prodrugs, ranging from 53.5 nM to 25944 nM, highlights the impact of the blocking group structure on trypsin interaction. probes-drugs.org While high in vitro permeability was observed for some prodrugs, it did not always correlate directly with improved oral bioavailability in dog studies, suggesting other factors influence in vivo performance. probes-drugs.org

Design Principles for Mitigating Unintended Protease Interactions (e.g., trypsin)

The primary design principle for mitigating unintended protease interactions, specifically with trypsin, involved blocking the amidine moiety of this compound. This moiety is known to interact with the Asp189 residue in the active site of trypsin. probes-drugs.org By introducing blocking groups on the amidine, the strong interaction with trypsin secreted in the fed state was expected to be abolished or significantly reduced. probes-drugs.org Blocking both the carboxyl and amidine groups of this compound resulted in trypsin Ki values orders of magnitude higher than that of the parent compound. probes-drugs.org This strategy aimed to decrease the fraction of this compound that would interact with trypsin in the gastrointestinal tract, thereby improving the fraction available for absorption upon food intake. nih.gov

Mechanistic Investigations of Prodrug Performance

Mechanistic investigations were crucial to understand how the designed prodrugs performed and to validate the strategies employed.

Trypsin Binding Affinity of Prodrugs

Trypsin binding affinity was a key parameter measured to assess the effectiveness of the prodrug strategy in reducing unintended interactions. The trypsin Ki values for this compound and its acid prodrug, LB30890, were reported as 0.3 nM and 0.4 nM, respectively. probes-drugs.org In contrast, the Ki values for double prodrugs with blocking groups on both the amidine and carboxyl moieties varied significantly, from 53.3 nM (LB30921) to 25944 nM (LB30917). probes-drugs.org These results demonstrated that blocking both functional groups led to trypsin Ki values orders of magnitude higher than that of this compound, confirming reduced binding affinity to trypsin. probes-drugs.org

Table 1: Trypsin Inhibition Constants (Ki) for this compound and Selected Prodrugs

CompoundTrypsin Ki (nM)
This compound0.3 probes-drugs.org
LB308900.4 probes-drugs.org
LB3092153.3 probes-drugs.org
LB3091725944 probes-drugs.org

In Vitro and In Vivo Hydrolysis and Metabolic Activation of Prodrugs

Prodrugs of this compound have been synthesized with the aim of mitigating undesirable properties of the parent drug, such as the significant food effect observed upon oral administration. medkoo.comprobes-drugs.orgnih.gov These prodrugs typically involve the modification of functional groups on the this compound molecule, such as the amidine and carboxyl groups, through the addition of blocking moieties. medkoo.comprobes-drugs.orgnih.gov The rationale behind this modification is that the prodrug, in its masked form, would exhibit altered interactions within the gastrointestinal tract, particularly with digestive enzymes.

For the prodrugs to exert the therapeutic effect of this compound, they must undergo hydrolysis or other metabolic activation processes in vivo to release the active parent drug. Studies involving cocrystallization with trypsin and subsequent X-ray crystallography have provided insights into the activation of these prodrugs. These studies revealed that it was not the intact prodrugs themselves that bound to trypsin, but rather their hydrolysis product at the amidine blocking group. medkoo.comprobes-drugs.orgnih.gov This finding suggests that hydrolysis plays a crucial role in the metabolic activation of these prodrugs, leading to the release of a species capable of interacting with enzymes like trypsin.

Pharmacokinetic studies of prodrugs, such as LB30889 (a double prodrug with blocking groups on both the amidine and carboxyl functionalities of this compound), have been conducted in animal models like rats and dogs. probes-drugs.org While the specific details of hydrolysis rates and complete metabolic pathways for various prodrugs are not extensively detailed in the available information, the observation regarding the trypsin interaction of the hydrolysis product underscores the importance of hydrolytic cleavage for the intended biological activity or interaction profile. medkoo.comprobes-drugs.orgnih.gov However, the oral bioavailability of LB30889 in rats or dogs was reported as not being superior to that of this compound, indicating that while hydrolysis occurs, achieving improved pharmacokinetics through this specific double prodrug approach was not successful in these models. probes-drugs.org

Prodrug Impact on Bioavailability Modifiers

The oral bioavailability of this compound is significantly affected by food intake, demonstrating an approximate 80% reduction in the fed state compared to the fasting state. medkoo.comprobes-drugs.orgresearchgate.netnih.gov This substantial negative food effect is a major challenge for the development of this compound as a reliable oral anticoagulant. probes-drugs.org Prodrug strategies have been specifically investigated as a means to mitigate this bioavailability issue. medkoo.comprobes-drugs.orgresearchgate.netnih.gov

Elucidation of Food-Mediated Interaction Mechanisms with Digestive Enzymes

The primary mechanism identified for the negative food effect of this compound is its strong interaction with digestive enzymes present in the gastrointestinal tract, particularly trypsin. medkoo.comprobes-drugs.orgresearchgate.netnih.gov Postprandial physiological changes in the upper gastrointestinal tract include the secretion of significant amounts of digestive enzymes, including trypsin. probes-drugs.orgresearchgate.net this compound is a serine protease inhibitor and exhibits a potent interaction with trypsin, characterized by a reported inhibition constant (Kᵢ) of 0.3 nM. probes-drugs.orgresearchgate.net In the fed state, the elevated concentration of trypsin leads to a substantial fraction of the orally administered this compound binding to this enzyme. probes-drugs.orgresearchgate.net This binding effectively reduces the amount of free drug available for absorption across the intestinal membrane, resulting in decreased oral bioavailability. probes-drugs.orgresearchgate.net

Prodrug Approaches to Overcome Bioavailability Challenges Related to Food

To circumvent the problematic interaction between this compound and digestive enzymes in the fed state, prodrug design has focused on masking the functional groups responsible for this binding. probes-drugs.orgresearchgate.net The amidine group of this compound is known to be crucial for its binding to both thrombin and trypsin. researchgate.net Therefore, synthesizing prodrugs with blocking groups on the amidine moiety was hypothesized to reduce the affinity for trypsin. researchgate.net

Studies have shown that blocking both the carboxyl and amidine groups of this compound in prodrug form resulted in trypsin Kᵢ values that were orders of magnitude higher than that of the parent compound. medkoo.comprobes-drugs.orgnih.gov This significant increase in Kᵢ indicates a substantially reduced binding affinity of these prodrugs for trypsin compared to this compound. By reducing the interaction with trypsin, a larger fraction of the administered dose is expected to be available for absorption in the fed state, thereby mitigating the negative food effect. probes-drugs.orgresearchgate.net

Selected prodrugs were evaluated in dog models to assess their oral bioavailability and food effect compared to this compound. medkoo.comprobes-drugs.orgnih.gov These studies successfully identified at least one prodrug that demonstrated a significantly reduced food effect compared to the parent drug. medkoo.comprobes-drugs.orgnih.gov However, the research also indicated that interactions between the prodrugs and other food components, such as dietary fiber, could potentially counteract the positive effects achieved by reducing trypsin binding. medkoo.comprobes-drugs.orgnih.gov This highlights the complexity of food-drug interactions and the need for comprehensive evaluation of prodrugs in the presence of various food components.

Impact of Prodrugs on Biopharmaceutical Classification System (BCS) Characteristics

The Biopharmaceutical Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability, providing a framework for predicting their in vivo absorption characteristics. researchgate.netresearchgate.netresearchgate.netglpbio.com The BCS classifies drugs into four classes: Class I (high solubility, high permeability), Class II (low solubility, high permeability), Class III (high solubility, low permeability), and Class IV (low solubility, low permeability). researchgate.netresearchgate.netresearchgate.netglpbio.com

The design of prodrugs inherently involves chemical modifications that can significantly alter the physicochemical properties of the parent drug, including solubility and permeability. researchgate.net These changes can, in turn, impact the BCS classification of the compound. In the context of this compound, the synthesized prodrugs were reported to belong to BCS Class I, II, or III. medkoo.comprobes-drugs.orgnih.gov

Crystallographic and Solid State Research of Lb30870

Pseudopolymorphism and Hydrate (B1144303) Forms Characterization

Investigations into the solid form of LB30870 have identified several hydrated crystalline forms, known as pseudopolymorphs. researchgate.netacs.org These forms differ in the number of water molecules incorporated into their crystal lattice, which in turn affects their physical properties.

Screening studies of the solid forms of this compound have successfully identified three distinct hydrated forms. researchgate.netacs.org These have been designated as Form I, Form II, and Form III, corresponding to different states of hydration.

Form I: A hexahydrate, containing six water molecules per molecule of this compound. researchgate.net

Form II: A dihydrate, containing two water molecules. researchgate.netacs.org

Form III: A tetrahydrate, which incorporates four water molecules. researchgate.netacs.org

Form III is considered the most suitable for further development, given its stable water content over a relative humidity range of 40–75%. researchgate.netacs.org

Table 1: Identified Pseudopolymorphic Forms of this compound
Form DesignationHydration StateKey Characteristics
Form IHexahydratePredominant form in aqueous slurry; converts from Forms II and III upon hydration. researchgate.netacs.org
Form IIDihydrateResults from the dehydration of Form I. researchgate.netacs.org
Form IIITetrahydrateResults from the dehydration of Form I; shows stable water content at 40-75% relative humidity. researchgate.netacs.org

The structures of these pseudopolymorphs have been elucidated using single-crystal and powder X-ray diffraction (PXRD) techniques. researchgate.netacs.org Single crystals obtained under different conditions were found to be isostructural, meaning they have the same fundamental crystal lattice. researchgate.netacs.org The primary difference between the forms lies within their solvent channels. researchgate.netacs.org

A key structural feature identified across all crystal forms is that the this compound molecule adopts a folded conformation. researchgate.netacs.orgresearchgate.net This specific folding is enforced by strong hydrogen bonds formed with two structural water molecules. researchgate.netacs.orgresearchgate.net By comparing simulated and experimental PXRD patterns, researchers were able to definitively assign the crystal structures to Form I and Form III. researchgate.netacs.org

A significant finding from the crystallographic analysis is the presence of a one-dimensional solvent channel within the crystal structure of this compound. researchgate.netacs.orgresearchgate.net This channel is capable of accommodating up to six additional water molecules for each molecule of this compound. researchgate.netacs.orgresearchgate.net The existence of this channel is fundamental to understanding the hydration and dehydration behavior of the compound. It provides a pathway that facilitates the movement of water molecules into and out of the crystal lattice, directly enabling the interconversion between the different hydrate forms. researchgate.netacs.orgresearchgate.net

Advanced Research Methodologies and Analytical Approaches

High-Resolution Structural Biology Techniques (e.g., X-ray Crystallography for Protein-Ligand Complexes)

High-resolution structural biology techniques, notably X-ray crystallography, have been instrumental in understanding the interactions of LB30870 and its prodrugs with target proteins like trypsin. X-ray structures of cocrystals formed between this compound or its prodrugs and trypsin have been determined. nih.govresearchgate.net These studies revealed that this compound adopts a folded conformation within the crystal structure, stabilized by strong hydrogen bonds involving structural water molecules. researchgate.net X-ray crystallography also showed that certain prodrugs did not bind directly to trypsin, but rather their hydrolysis products at the amidine blocking group formed cocrystals with the enzyme. nih.govresearchgate.net This provided crucial insights into the binding modes and the mechanism underlying the observed food effect, where trypsin binding contributes to reduced oral bioavailability of this compound. nih.govresearchgate.net The technique is widely recognized for its power in providing detailed, atomic-level views of protein-ligand interactions, essential for rational drug design and optimization. numberanalytics.comnih.govnih.govfrontiersin.org

Advanced Spectroscopic and Calorimetric Methods for Solid-State Analysis (e.g., Raman spectroscopy)

Solid-state analysis techniques are vital for characterizing the physical forms of drug compounds, including their crystalline structures and potential for polymorphism or hydration. While the provided search results specifically mention the use of X-ray crystallography for cocrystals nih.govresearchgate.net, the broader context of pharmaceutical development often involves techniques like Raman spectroscopy for solid-state analysis. Raman spectroscopy is a valuable tool in pharmaceutical analysis, capable of examining small amounts of solid samples and providing information about molecular vibrations, which can distinguish between different solid forms. europeanpharmaceuticalreview.comhelsinki.fi It is also used for process analysis and control in manufacturing. spectroscopyonline.com Although not explicitly detailed for this compound in the provided snippets, such methods are standard in characterizing the solid-state properties of drug candidates to ensure stability and consistent performance.

In Silico Approaches for Molecular Interactions, Prodrug Design, and Conformational Analysis

In silico methods, utilizing computational power, play a significant role in modern drug discovery and development. For this compound, these approaches would be valuable for predicting molecular interactions, guiding the design of prodrugs, and analyzing conformational preferences. While the search results highlight the synthesis and experimental evaluation of various prodrugs nih.govresearchgate.net, in silico methods such as molecular docking and molecular dynamics simulations are commonly used to predict how compounds bind to targets and to assess the potential of prodrug strategies. mdpi.com These computational techniques can help predict the activity of enzymes towards prodrugs and guide structural modifications for optimal activation and improved properties. mdpi.com Conformational analysis using computational methods can also provide insights into the preferred three-dimensional structures of this compound and its prodrugs, which is crucial for understanding their interactions with biological targets and their behavior in different environments.

Bioanalytical Techniques for Compound and Metabolite Quantification in Preclinical Biological Matrices

Accurate quantification of this compound and its metabolites in biological samples is essential during preclinical development to understand its pharmacokinetics and assess metabolite exposure. Bioanalytical techniques are employed for this purpose, involving sample preparation, separation, and detection methods. While specific details on the bioanalytical methods used for this compound in preclinical matrices are not extensively described in the provided snippets, studies in dogs and rats involved assessing the pharmacokinetics of this compound and its prodrugs. researchgate.netresearchgate.netresearchgate.net This necessitates validated bioanalytical methods to measure drug and metabolite concentrations in plasma and potentially other biological fluids. nih.gov Common bioanalytical approaches for quantifying drugs and metabolites in biological matrices include liquid chromatography coupled with mass spectrometry (LC-MS), which offers sensitivity and specificity for complex biological samples. nih.govnih.govresearchgate.net

Development of Screening Tools for Lead Optimization (e.g., trypsin binding study)

The identification and mitigation of the negative food effect associated with this compound led to the development of specific screening tools during lead optimization. A key finding was that the reduced oral bioavailability in the fed state was attributed to trypsin binding. nih.govresearchgate.netacs.org Consequently, a trypsin binding study was proposed and utilized as a screening tool during lead optimization to identify prodrugs with significantly lower affinity for trypsin, aiming to minimize the food effect. nih.govresearchgate.netacs.orgresearchgate.net This exemplifies how specific biological insights gained during the study of a compound can directly inform the development of targeted screening assays to guide the optimization of lead candidates. biobide.com The measurement of trypsin inhibition, for instance, was performed for this compound and its prodrugs to assess their binding affinity. acs.org

Future Directions and Emerging Research Avenues

Exploration of Novel Modulators for Thrombin and Related Proteases

Research into LB30870 has identified it as a potent and selective direct thrombin inhibitor. Its inhibitory constant (Ki) for thrombin has been reported at 0.02 nM, demonstrating higher potency compared to melagatran (B23205) (1.3 nM) and argatroban (B194362) (4.5 nM). While exhibiting high selectivity against most other serine proteases with selectivity ratios exceeding 1000, this compound shows a notable interaction with trypsin. This interaction with trypsin has been proposed as a mechanism contributing to the observed negative food effect on its oral bioavailability.

Future research in this area is likely to continue exploring the nuances of this compound's interaction with thrombin, potentially investigating allosteric modulation or its effects on different forms of thrombin, such as clot-bound thrombin, where this compound has shown effectiveness in preclinical models. Furthermore, understanding and potentially modulating the interaction with trypsin remains a key area. Studies could focus on structural modifications of this compound to reduce trypsin binding while maintaining or enhancing thrombin inhibition. The development of novel modulators could also involve exploring combination therapies or strategies to mitigate the impact of trypsin binding on oral absorption. The observed concentration-dependent effects on coagulation markers like activated partial thromboplastin (B12709170) time (aPTT) and international normalized ratio (INR) highlight the importance of precisely controlling its interaction with coagulation factors.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding of Biological Interactions

While specific published studies integrating multi-omics data for this compound are not extensively detailed in the provided information, the broader field of pharmaceutical research is increasingly leveraging multi-omics approaches to gain a comprehensive understanding of drug interactions within complex biological systems. The integration of data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of how a compound like this compound affects various molecular pathways and networks beyond its primary target.

Future research on this compound could benefit significantly from such integrated approaches. Multi-omics analysis could help to:

Identify potential off-target effects or unintended biological consequences of this compound.

Uncover compensatory mechanisms that the biological system might employ in response to thrombin inhibition.

Reveal biomarkers that are predictive of response to this compound or provide a more detailed picture of its pharmacodynamic effects at a systems level.

Provide deeper insights into the differential effects observed in various preclinical models or biological matrices.

Innovative Strategies for Optimizing Biological Performance and Preclinical Delivery

A significant challenge identified for the oral administration of this compound is the substantial reduction in oral bioavailability in the fed state, attributed partly to trypsin binding. This highlights a critical area for future research focused on optimizing its biological performance and delivery.

Innovative strategies being explored or with potential for future application include:

Prodrug Development: The synthesis and evaluation of prodrugs of this compound, such as the double prodrug LB30889, represent a key strategy to overcome limitations like poor oral absorption and the food effect. Further research is warranted to identify prodrugs with improved pharmacokinetic profiles across different species. Studies have shown that blocking both carboxyl and amidine groups of this compound can result in significantly higher trypsin Ki values, suggesting reduced binding. However, challenges remain, as binding of prodrugs to food components like dietary fiber can counteract the positive effects.

Formulation Research: Advanced formulation techniques are crucial to enhance the oral bioavailability of this compound and its prodrugs. This could involve exploring different solid forms, as various hydrates of this compound have been identified with differing stabilities. Formulation strategies might also address issues related to solubility and permeability, potentially utilizing approaches like nanosuspensions, which have shown promise for other drugs with similar challenges.

Delivery Systems: Investigating novel delivery systems beyond conventional oral formulations could be beneficial, particularly if oral bioavailability remains a significant hurdle. While the focus has been on oral delivery, exploring alternative routes or controlled-release mechanisms in preclinical settings could provide valuable data for optimizing its performance.

Preclinical studies evaluating the pharmacokinetics of this compound and its prodrugs in various species, such as rats, dogs, and monkeys, are essential for understanding species differences and predicting human pharmacokinetics. Data on parameters like Cmax, Tmax, AUC, and half-life are critical for guiding further development and optimizing dosing strategies in preclinical studies.

Development of Advanced Preclinical Models for Translational Insights and Disease Pathophysiology

The successful translation of preclinical findings to clinical efficacy relies heavily on the relevance and sophistication of the preclinical models used. Research on this compound has utilized animal models, such as rats and dogs, to evaluate its pharmacokinetics and antithrombotic effects. The rat venous stasis model has been employed to demonstrate its dose-dependent reduction of clot weights.

Future research should focus on developing and utilizing more advanced preclinical models that better mimic the complexity of human thrombotic diseases and associated pathophysiological conditions. This could include:

Disease-Specific Models: Employing animal models that recapitulate specific human thrombotic disorders, such as arterial thrombosis or deep vein thrombosis, with greater fidelity.

Models Reflecting Comorbidities: Utilizing models that incorporate relevant comorbidities often present in patients at risk of thrombosis, such as inflammation or metabolic disorders, to assess the impact of these factors on this compound's efficacy and pharmacokinetics.

Translational Biomarkers: Integrating the assessment of translational biomarkers in preclinical models that correlate with clinical outcomes. This aligns with the potential for multi-omics approaches (Section 7.2) to identify such biomarkers.

Comparing the efficacy of this compound to existing anticoagulants like melagatran, argatroban, and enoxaparin in relevant preclinical models provides valuable context for its potential clinical utility. Continued research in this area, utilizing increasingly sophisticated models, is crucial for generating robust data to support future clinical development and predict efficacy and safety in human populations.

Q & A

Q. What is the mechanism of action of LB30870 as a thrombin inhibitor, and how does its efficacy compare to enoxaparin in preclinical thrombosis models?

this compound is a direct thrombin inhibitor with a benzamidine-based structure, exhibiting a dissociation constant (Ki) of 15 pM. In rat and rabbit venous thrombosis models, this compound demonstrated superior efficacy to enoxaparin, with ED50 values of 50 µg/kg/min (this compound) versus 200 µg/kg/min (enoxaparin) . Researchers should validate thrombin inhibition using fluorogenic substrate assays and compare dose-response curves across anticoagulants to contextualize potency.

Q. How should researchers design initial pharmacokinetic (PK) studies for this compound in preclinical species?

Preclinical PK studies should measure oral bioavailability, half-life (t1/2), and dose proportionality. For this compound, bioavailability ranges from 15% (monkeys) to 43% (rats), with a terminal t1/2 of 2.8–4.1 hours in humans . Use species-specific dosing protocols (e.g., intravenous vs. oral administration) and LC-MS/MS for plasma concentration analysis. Include fed/fasting state comparisons to assess food effects early.

What criteria ensure a well-formulated research question for this compound's therapeutic potential?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Align with available PK/PD data (e.g., ED80 doses in rats without significant bleeding ).
  • Novelty : Address gaps, such as optimizing bioavailability or reducing food interactions.
  • Relevance : Connect to clinical needs (e.g., safer anticoagulants with fewer bleeding risks) .

Advanced Research Questions

Q. How can researchers resolve species-specific discrepancies in this compound’s oral bioavailability?

this compound shows 43% bioavailability in rats but only 15% in monkeys. To address this:

  • Conduct physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in gastrointestinal pH, enzyme activity, and transporter expression.
  • Evaluate prodrug analogs (e.g., LB30889), though initial data showed no improvement in bioavailability .
  • Use intestinal perfusion studies to identify absorption barriers (e.g., efflux pumps).

Q. What methodologies are effective for analyzing contradictory dose-response data in this compound’s efficacy studies?

  • Bland-Altman plots or Cohen’s kappa to quantify inter-study variability in ED50 values.
  • Meta-analysis of preclinical data (e.g., combining rat and rabbit thrombosis models ) to identify outliers.
  • Sensitivity analysis to assess the impact of experimental variables (e.g., anesthesia, surgical techniques) on thrombus formation.

Q. How can researchers mitigate the food effect observed in this compound’s pharmacokinetics during human trials?

The AUC of this compound decreased by 80% under fed conditions in human trials . Strategies include:

  • Formulation optimization : Lipid-based delivery systems to enhance solubility.
  • Chronopharmacology : Dosing timing relative to meals.
  • Co-administration with absorption enhancers (e.g., piperine). Validate using crossover studies in healthy volunteers.

Q. What experimental designs are recommended for evaluating this compound’s safety profile in long-term anticoagulation?

  • Bleeding risk assessment : Compare this compound’s therapeutic index (ED80 vs. bleeding thresholds) to heparins in rodent tail-bleeding assays.
  • Organ toxicity screens : Histopathology of liver/kidney tissues in chronic dosing models.
  • Drug-drug interaction studies : Test interactions with CYP3A4/5 substrates due to potential metabolic pathways .

Methodological and Data Analysis Questions

Q. How should researchers structure a lab report to ensure reproducibility of this compound’s synthesis and characterization?

  • Experimental section : Detail synthesis steps, purification methods (e.g., HPLC conditions), and characterization data (NMR, HRMS). For new compounds, provide ≥95% purity evidence .
  • Supporting information : Include raw spectra, reaction yields, and stability data under varying pH/temperature.
  • Reproducibility checklist : Cross-validate results with independent replicates and external labs .

Q. What statistical approaches are suitable for analyzing interspecies pharmacokinetic data?

  • ANCOVA to adjust for body weight/surface area differences.
  • Allometric scaling to extrapolate human PK parameters from preclinical data.
  • Non-compartmental analysis (NCA) for AUC and Cmax comparisons across species .

Q. How can researchers address ethical considerations in this compound’s clinical trial design?

  • Informed consent : Disclose food-effect risks in trial protocols.
  • Safety monitoring : Implement real-time PK monitoring to adjust doses and avoid bleeding events.
  • Equitable recruitment : Include diverse populations to assess genetic/metabolic variability .

Contradiction and Validation Questions

Q. How should researchers validate conflicting results in this compound’s prodrug efficacy (e.g., LB30889 vs. This compound)?

  • Comparative PK/PD studies : Measure active metabolite levels and thrombin inhibition kinetics.
  • Stability assays : Test prodrug conversion rates in simulated gastric/intestinal fluids.
  • In silico modeling : Predict binding affinities of prodrug metabolites to thrombin .

Q. What frameworks guide the interpretation of unexpected findings in this compound’s dose proportionality?

  • Hill slope analysis : Determine if AUC non-linearity (observed at doses >15 mg ) arises from saturation of absorption/transport mechanisms.
  • Mechanistic PK modeling : Incorporate Michaelis-Menten kinetics for dose-dependent processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LB30870
Reactant of Route 2
LB30870

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.